molecular formula C15H15N3O3 B281937 2-(carbamoylamino)-N-(4-methoxyphenyl)benzamide

2-(carbamoylamino)-N-(4-methoxyphenyl)benzamide

Cat. No.: B281937
M. Wt: 285.3 g/mol
InChI Key: GZSMAUIAWPWVBZ-UHFFFAOYSA-N
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Description

2-(carbamoylamino)-N-(4-methoxyphenyl)benzamide is a chemical compound with the molecular formula C15H15N3O3. It is a benzamide derivative, which is a class of compounds widely used in various industries, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

The synthesis of 2-(carbamoylamino)-N-(4-methoxyphenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method uses diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields. Industrial production methods often involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

2-(carbamoylamino)-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(carbamoylamino)-N-(4-methoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(carbamoylamino)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(carbamoylamino)-N-(4-methoxyphenyl)benzamide can be compared with other benzamide derivatives, such as:

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.3 g/mol

IUPAC Name

2-(carbamoylamino)-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C15H15N3O3/c1-21-11-8-6-10(7-9-11)17-14(19)12-4-2-3-5-13(12)18-15(16)20/h2-9H,1H3,(H,17,19)(H3,16,18,20)

InChI Key

GZSMAUIAWPWVBZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)N

Origin of Product

United States

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